![molecular formula C13H19NO2 B2401367 2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol CAS No. 1181576-31-7](/img/structure/B2401367.png)
2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol is a compound with the CAS Number: 1181576-31-7 . It has a molecular weight of 221.3 and is also known as CP55940. It is a synthetic cannabinoid compound that has multiple potential applications in scientific research and industry.
Molecular Structure Analysis
The InChI code for 2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol is1S/C13H19NO2/c14-9-13 (15)10-4-3-7-12 (8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol is a powder at room temperature .科学的研究の応用
Cardiac and Anti-Arrhythmic Properties
- Griffin (2001) discusses pharmacologically valuable derivatives of 1-phenoxy-3-amino-propane-2-ol for treating heart diseases, noting their beta-adrenalytic and anti-arrhythmic properties (Griffin, 2001).
Chemical Synthesis and Characterization
- Kurt et al. (2020) detail the synthesis of ligands derived from 2,6-diaminopyridine, which include a compound structurally related to 2-amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol. These compounds exhibit DNA binding activity and are potential drug candidates (Kurt et al., 2020).
- Sadigov et al. (2020) synthesized 2-Aminocyclododecan-1-ol and related compounds via oxidative hydroxybromination, an approach that could be relevant for synthesizing related amino alcohols (Sadigov et al., 2020).
DNA Interaction and Potential Drug Candidates
- Asami et al. (2015) explored the synthesis of o-xylylene-type 1,4-amino alcohols, which are structurally related to 2-amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol, highlighting their use in enantioselective chemical reactions (Asami et al., 2015).
Synthesis of Schiff Base Ligand
- Baris Kurt and others (2020) synthesized a Schiff base ligand derived from similar compounds, showing suitability for drug candidates due to DNA binding activities (Baris Kurt et al., 2020).
Antimicrobial Activities
- Atul K. Wanjari (2020) discusses the synthesis and antimicrobial activity of a compound structurally related to 2-amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol, indicating its potential in medicinal and pharmaceutical research (Atul K. Wanjari, 2020).
Biomedical Applications
- Mohamed A. Abdelwahab et al. (2019) examine the chemical modification of poly(3-hydroxybutyrate) with amino compounds for biomedical applications, a field that could intersect with the study of 2-amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol (Mohamed A. Abdelwahab et al., 2019).
Enantioselective Chemical Reactions
- James A. Birrell and E. Jacobsen (2013) developed an enantioselective method for the addition of phenyl carbamate to meso-epoxides, producing protected trans-1,2-amino alcohols. This research is relevant for understanding the chemical properties and synthesis methods for compounds like 2-amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol (James A. Birrell & E. Jacobsen, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
特性
IUPAC Name |
2-amino-1-(3-cyclopentyloxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-13(15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLUNKAKVJZCAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181576-31-7 |
Source


|
| Record name | 2-amino-1-(3-cyclopentyloxyphenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2401284.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)
![3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2401286.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2401289.png)
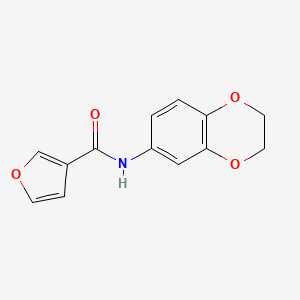
![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)
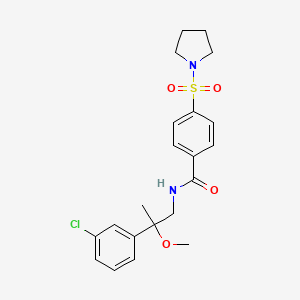
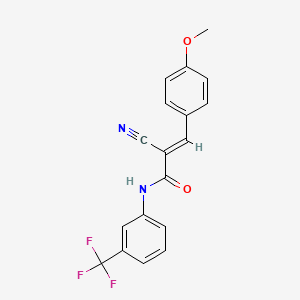
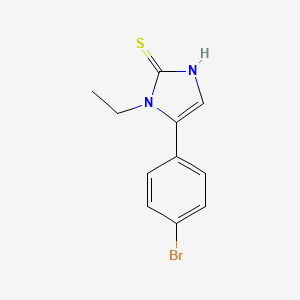
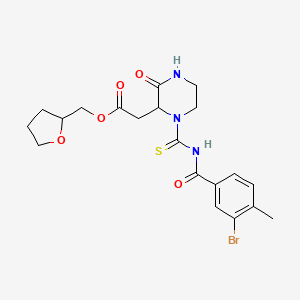
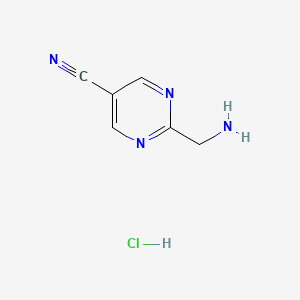
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)
![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine](/img/structure/B2401306.png)